molecular formula C7H10IN B1293523 1,2-Dimethylpyridinium iodide CAS No. 872-73-1

1,2-Dimethylpyridinium iodide

Cat. No.: B1293523
CAS No.: 872-73-1
M. Wt: 235.07 g/mol
InChI Key: HNULCUYNXDDQCB-UHFFFAOYSA-M
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Chemical Reactions Analysis

Cycloaddition Reactions via Pyridinium Ylides

1,2-Dimethylpyridinium iodide can undergo deprotonation under basic conditions to form pyridinium ylides, which participate in [3+2] cycloadditions with alkynes. This reactivity is critical for synthesizing indolizine derivatives.

Key Findings:

  • Ylide Formation : Deprotonation of the methyl group adjacent to the pyridinium nitrogen generates a resonance-stabilized ylide. Electron-donating substituents (e.g., methyl groups) reduce ylide stability compared to electron-withdrawing groups (e.g., CN, COCH₃), lowering reaction efficiency .

  • Reaction with Alkynes : The ylide reacts with alkynes to form indolizines. For example, in methanol with a catalytic base, cycloaddition yields substituted indolizines (e.g., 7-cyanoindolizine) .

Table 1: Substituent Effects on Cycloaddition Yields

Substituent (R₁)Yield (%)Notes
COCH₃77High delocalization stabilizes ylide
CN81Optimal charge stabilization
CF₃65Trans-esterification side products observed
NH₂<10Minimal reactivity due to weak ylide stability

Nucleophilic Substitution

The iodide counterion facilitates anion-exchange reactions, while the pyridinium cation can act as an electrophile in alkylation processes.

Reaction Pathways:

  • Anion Metathesis : Iodide can be replaced by other halides (e.g., Cl⁻, Br⁻) via metathesis with silver salts.

  • Methyl Transfer : The methyl group on the pyridinium nitrogen may transfer to nucleophiles (e.g., amines, thiols) under specific conditions, though steric hindrance from the adjacent methyl group limits efficiency.

Mechanistic Insights

  • Cycloaddition Mechanism :

    • Base-induced deprotonation forms the ylide.

    • Nucleophilic attack by the alkyne generates a bicyclic intermediate.

    • Aromatization via oxidative dehydrogenation yields indolizine .

  • Steric Effects : The 1,2-dimethyl configuration hinders ylide formation compared to monosubstituted analogs, necessitating harsher conditions .

Challenges and Limitations

  • Low Acidity : Methyl groups adjacent to nitrogen reduce proton acidity, requiring strong bases (e.g., KOtBu) for ylide generation .

  • Side Reactions : Competing trans-esterification or decomposition occurs at elevated temperatures .

Scientific Research Applications

1,2-Dimethylpyridinium iodide has several scientific research applications:

Biological Activity

1,2-Dimethylpyridinium iodide (DMPI) is a quaternary ammonium compound that exhibits a range of biological activities. Its structure allows it to interact with biological membranes and proteins, leading to various pharmacological effects. This article reviews the biological activity of DMPI, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10INC_7H_{10}IN and is characterized by a pyridine ring substituted with two methyl groups and an iodide ion. The presence of the positively charged nitrogen atom contributes to its cationic nature, which is crucial for its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of DMPI can be attributed to several mechanisms:

  • Membrane Disruption : As a cationic surfactant, DMPI can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly relevant in its antimicrobial activity, where it can compromise the integrity of bacterial membranes .
  • Protein Denaturation : DMPI has been shown to denature proteins by precipitating them through interactions with their charged residues. This mechanism is linked to its cytotoxic effects on various cell types .
  • Histamine Release : Studies indicate that DMPI can influence histamine release from mast cells, potentially leading to inflammatory responses. The effect appears dose-dependent, highlighting the importance of concentration in determining its biological effects .

Toxicity Profile

The toxicity of DMPI has been evaluated in various studies:

  • Acute Toxicity : Research indicates that DMPI exhibits significant acute toxicity in animal models. The LD50 values vary depending on the route of administration, with intraperitoneal (i.p.) and intravenous (i.v.) routes showing much lower LD50 values compared to oral administration .
  • Chronic Effects : Chronic exposure to quaternary ammonium compounds like DMPI may lead to goiter and alterations in thyroid function due to iodine overload. This aspect underscores the need for careful dosing in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPI:

  • Antimicrobial Activity : A study demonstrated that DMPI exhibits potent antimicrobial effects against various gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial membranes was identified as a key mechanism .
  • Neurotoxicity Studies : In neurotoxicological assessments, DMPI was found to induce transient paralysis in animal models, suggesting potential implications for neuromuscular function. This effect was reversible but raised concerns regarding its use in therapeutic contexts involving the nervous system .
  • Cellular Assays : In cellular assays assessing cytotoxicity, DMPI showed significant cell death at concentrations above 10 μM in cultured human cells. The mechanism was attributed to membrane disruption and protein denaturation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against gram-positive/negative bacteria
CytotoxicityInduces cell death at >10 μM
Histamine ReleaseDose-dependent release from mast cells
NeurotoxicityTransient paralysis in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-Dimethylpyridinium iodide while minimizing O-alkylation byproducts?

  • Methodological Answer : To avoid undesired O-alkylation products, use methyl iodide in a controlled, stepwise alkylation process. Employ polar aprotic solvents (e.g., DMF) under inert conditions and monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography using solvents like methanol/ethyl acetate can isolate the target compound. Adjusting stoichiometry and reaction temperature (e.g., 40–60°C) also improves selectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm methyl group positions and pyridinium ring substitution. DMSO-d₆ is a suitable solvent due to the compound’s ionic nature .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for verifying regioselectivity in alkylation .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and iodide counterion presence .

Q. What experimental details are critical to ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Document reaction parameters rigorously:

  • Stoichiometry : Exact molar ratios of starting materials (e.g., pyridine derivative to methyl iodide).
  • Solvent System : Use anhydrous solvents to prevent hydrolysis.
  • Purification : Specify recrystallization solvents (e.g., methanol/ether mixtures) and column chromatography conditions.
  • Purity Assessment : Report melting points and HPLC retention times .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict charge distribution, frontier molecular orbitals, and electrostatic potential surfaces. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets. Compare computed 1^1H NMR shifts with experimental data to validate structural models .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Purity Verification : Ensure crystals are free of solvent or salt impurities via elemental analysis.
  • Data Validation : Cross-check SHELXL refinement parameters (R-factors, residual density) with literature.
  • Comparative Analysis : Use Cambridge Structural Database (CSD) entries to benchmark bond lengths and angles .

Q. How can this compound be utilized in designing luminescent coordination complexes?

  • Methodological Answer : Coordinate the pyridinium ligand with transition metals (e.g., Cu(I)) to form dinuclear complexes. Study photophysical properties via UV-vis absorption and emission spectroscopy. Tailor ligand substituents (e.g., electron-donating groups) to modulate emission wavelengths and quantum yields .

Q. What role does this compound play in phase-transfer catalysis (PTC) mechanisms?

  • Methodological Answer : As a quaternary ammonium salt, it facilitates anion transfer between immiscible phases. Investigate its efficacy in biphasic reactions (e.g., nucleophilic substitutions) by varying counterions (e.g., iodide vs. bromide) and measuring reaction kinetics under different pH conditions .

Q. How do structural modifications of this compound impact its stability under thermal or oxidative stress?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Use cyclic voltammetry to study redox stability. Introduce substituents (e.g., electron-withdrawing groups) to enhance oxidative resistance and correlate findings with Hammett parameters .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound derivatives?

  • Methodological Answer :

  • Solvent Effects : Note solvent-induced shifts (e.g., D₂O vs. DMSO-d₆).
  • pH Dependence : Ionic forms may alter proton environments; maintain consistent pH.
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with published data .

Q. What analytical approaches validate the purity of this compound in interdisciplinary studies?

  • Methodological Answer : Combine orthogonal methods:
  • Elemental Analysis : Confirm C, H, N, and I percentages.
  • HPLC-MS : Detect trace impurities (<0.1%).
  • Ion Chromatography : Quantify free iodide content .

Properties

IUPAC Name

1,2-dimethylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.HI/c1-7-5-3-4-6-8(7)2;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNULCUYNXDDQCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007401
Record name 1,2-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-73-1
Record name Pyridinium, 1,2-dimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Picolinium, 1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylpyridinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10494
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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